molecular formula C21H25NO3 B2662630 {4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone CAS No. 866011-08-7

{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone

Cat. No.: B2662630
CAS No.: 866011-08-7
M. Wt: 339.435
InChI Key: SKAAFAHDVIZLLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone typically involves the reaction of 4-isopropylbenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-isopropylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with morpholine and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone is a versatile compound used in various scientific research fields:

Mechanism of Action

The mechanism of action of {4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Methylbenzyl)oxy]phenyl}(morpholino)methanone
  • {4-[(4-Ethylbenzyl)oxy]phenyl}(morpholino)methanone
  • {4-[(4-Propylbenzyl)oxy]phenyl}(morpholino)methanone

Uniqueness

{4-[(4-Isopropylbenzyl)oxy]phenyl}(morpholino)methanone stands out due to its specific structural features, such as the isopropyl group, which may confer unique chemical and biological properties. This uniqueness can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

morpholin-4-yl-[4-[(4-propan-2-ylphenyl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-16(2)18-5-3-17(4-6-18)15-25-20-9-7-19(8-10-20)21(23)22-11-13-24-14-12-22/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAAFAHDVIZLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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